molecular formula C6H14ClNO2 B13525342 (4R,5S)-azepane-4,5-diol hydrochloride

(4R,5S)-azepane-4,5-diol hydrochloride

Cat. No.: B13525342
M. Wt: 167.63 g/mol
InChI Key: GSUBYULQGCEZOK-KNCHESJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5S)-azepane-4,5-diol hydrochloride is a chiral compound with significant interest in various scientific fields. This compound features a seven-membered ring with two hydroxyl groups and a hydrochloride salt, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-azepane-4,5-diol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as azepane derivatives.

    Hydroxylation: The introduction of hydroxyl groups at the 4 and 5 positions is achieved through selective hydroxylation reactions. Common reagents include osmium tetroxide (OsO4) and hydrogen peroxide (H2O2).

    Chirality Induction: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired (4R,5S) configuration.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated systems are commonly used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-azepane-4,5-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reduction of the compound can lead to the formation of amines or alcohols, typically using hydrogen gas (H2) and a palladium catalyst (Pd/C).

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups, using reagents like thionyl chloride (SOCl2) or alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, H2O2

    Reduction: H2/Pd-C, lithium aluminum hydride (LiAlH4)

    Substitution: SOCl2, alkyl halides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Halides, alkyl derivatives

Scientific Research Applications

(4R,5S)-azepane-4,5-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (4R,5S)-azepane-4,5-diol hydrochloride involves its interaction with specific molecular targets. The hydroxyl groups and the azepane ring allow it to form hydrogen bonds and hydrophobic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-azepane-4,5-diol: The free base form without the hydrochloride salt.

    (4R,5S)-azepane-4,5-dione: An oxidized form with ketone groups instead of hydroxyl groups.

    (4R,5S)-azepane-4,5-diamine: A reduced form with amine groups instead of hydroxyl groups.

Uniqueness

(4R,5S)-azepane-4,5-diol hydrochloride is unique due to its specific chiral configuration and the presence of both hydroxyl groups and a hydrochloride salt. This combination provides distinct chemical reactivity and biological activity compared to its analogs. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(4S,5R)-azepane-4,5-diol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c8-5-1-3-7-4-2-6(5)9;/h5-9H,1-4H2;1H/t5-,6+;

InChI Key

GSUBYULQGCEZOK-KNCHESJLSA-N

Isomeric SMILES

C1CNCC[C@@H]([C@@H]1O)O.Cl

Canonical SMILES

C1CNCCC(C1O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.